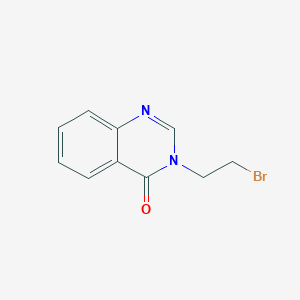

3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(2-Bromoethyl)indole” is a halogenated heterocyclic building block . It’s used in the synthesis of various compounds, including β-carboline derivatives and 6,7-dihydro-12H-indolo .

Molecular Structure Analysis

The molecular formula of “3-(2-Bromoethyl)indole” is C10H10BrN . The InChI key is NTLAICDKHHQUGC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“3-(2-Bromoethyl)indole” has a melting point of 97-99 °C (lit.) and is soluble in chloroform at 25 mg/mL, clear, yellow .Applications De Recherche Scientifique

Catalytic Synthesis

3,4-Dihydroquinazolin-4-ones, including derivatives like 3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one, are synthesized using various catalytic systems. For instance, Kefayati, Asghari, and Khanjanian (2012) demonstrate the use of Bronsted acidic ionic liquid in the presence of chlorotrimethylsilane for efficient synthesis under thermal and solvent-free conditions (Kefayati, Asghari, & Khanjanian, 2012).

Antimicrobial and Cytotoxic Activity

Demirel et al. (2019) investigated the antimicrobial and cytotoxic activities of 3H-quinazolinone derivatives, which may include compounds similar to 3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one. These compounds showed antimicrobial properties and cytotoxic effects on human gingival fibroblasts (Demirel et al., 2019).

Synthesis in Ionic Liquids

Shaabani, Rahmati, and Moghimi Rad (2008) reported the synthesis of 3,4-dihydroquinazolin-4(1H)-ones in ionic liquids, highlighting an environmentally friendly and efficient approach (Shaabani, Rahmati, & Moghimi Rad, 2008).

Antibacterial Activity and Synthesis Methods

Ramana et al. (2016) synthesized a variety of 3,4-dihydroquinazolin-2(1H)-one derivatives, including compounds structurally similar to 3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one, which exhibited good antibacterial activity against various pathogens (Ramana et al., 2016).

Interaction with Biological Molecules

Hemalatha and Madhumitha (2016) studied the interaction of brominated derivatives of 3,4-dihydroquinazolin-4(1H)-one with bovine serum albumin, providing insight into the biological interaction potential of these compounds (Hemalatha & Madhumitha, 2016).

Solid-Phase Synthesis

Zhang, Barker, Lou, and Saneii (2001) presented a novel method for solid-phase synthesis of dihydroquinazoline derivatives, offering a potentially efficient route for the synthesis of 3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one (Zhang, Barker, Lou, & Saneii, 2001).

Microwave-Assisted Synthesis

Mohammadi and Hossini (2011) described the synthesis of 3,4-dihydroquinazoline derivatives under microwave irradiation, offering a rapid and efficient synthetic approach (Mohammadi & Hossini, 2011).

Antibacterial and Anticonvulsant Activities

Rajasekaran, Rajamanickam, and Darlinquine (2013) synthesized 3-substituted-2-thioxoquinazolin-4(3H)-ones and evaluated their antimicrobial and anticonvulsant activities, highlighting the potential therapeutic applications of quinazolinone derivatives (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one are currently unknown. This compound is a derivative of indole , a heterocyclic aromatic organic compound that has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . .

Mode of Action

It’s worth noting that indole derivatives, which this compound is a part of, are known to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The specific interactions of 3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one with its targets and the resulting changes are yet to be elucidated.

Result of Action

One study found that a similar compound, 3-(2-bromoethyl)-indole, inhibited the growth of cancer cells and nf-κb activation

Propriétés

IUPAC Name |

3-(2-bromoethyl)quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c11-5-6-13-7-12-9-4-2-1-3-8(9)10(13)14/h1-4,7H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWCNNNWVPGRPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[1-(4-methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic Acid](/img/structure/B2374970.png)

![4-acetyl-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2374974.png)

![N-{2-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]phenyl}-1H-imidazole-4-sulfonamide](/img/structure/B2374976.png)

![Ethyl 6-bromo-5-{[4-(methoxycarbonyl)benzyl]oxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2374979.png)

![2-(4-methylbenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2374981.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2374982.png)

![2-(1-(4-(methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2374983.png)